3-(6-Chloropyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol
Description
3-(6-Chloropyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol is a bicyclic heterocyclic compound characterized by a 3.1.1 azabicycloheptane core fused with a hydroxyl group at position 6 and a 6-chloropyrimidin-4-yl substituent at position 3. The chloropyrimidine moiety introduces electron-withdrawing and hydrogen-bonding capabilities, while the hydroxyl group enhances polarity, influencing solubility and receptor interactions.
Properties
IUPAC Name |
3-(6-chloropyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O/c11-8-2-9(13-5-12-8)14-3-6-1-7(4-14)10(6)15/h2,5-7,10,15H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZWXHNQKSOJSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C2O)C3=CC(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 3-(6-Chloropyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol is the Phosphoinositide 3-kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Mode of Action
This compound interacts with its target, PI3K, inhibiting its activity. This inhibition prevents the phosphorylation of AKT, a downstream effector of PI3K, thereby disrupting the PI3K/AKT signaling pathway. This disruption can lead to decreased cell proliferation and increased apoptosis, particularly in cancer cells where this pathway is often overactive.
Biochemical Pathways
The main biochemical pathway affected by this compound is the PI3K/AKT signaling pathway . This pathway is crucial for many cellular processes, including growth and survival. By inhibiting PI3K, this compound can disrupt the pathway, leading to decreased activation of downstream processes.
Pharmacokinetics
The pharmacokinetics of 3-(6-Chloropyrimidin-4-yl)-3-azabicyclo[31It is known that the compound’s pharmacokinetic properties can significantly impact its bioavailability and efficacy.
Biological Activity
3-(6-Chloropyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol, identified by its CAS number 2098039-70-2, has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This detailed article explores its biological activity based on recent research findings, including relevant data tables and case studies.
The compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C10H12ClN3O |
| Molecular Weight | 227.68 g/mol |
| Structure | Chemical Structure |
Research indicates that this compound exhibits selective binding properties, particularly towards neuronal nicotinic acetylcholine receptors (nAChRs). It has been shown to interact primarily with the α4β2 subtype, which is implicated in various neurological functions and disorders.
In Vitro Studies
In vitro studies have demonstrated that this compound possesses significant activity against specific receptor targets:
- Neuronal Nicotinic Receptors : The compound has shown a Ki value of approximately 1.5 nM at the α4β2 receptor, indicating potent binding affinity. Moreover, it displayed selectivity over the α3β4 receptor with a binding affinity greater than 10 μM, suggesting a favorable therapeutic profile with reduced off-target effects .
- Antidepressant Activity : In animal models, particularly in forced swim tests, the compound exhibited marked antidepressant effects without impacting locomotor activity at higher doses, indicating a potential for treating mood disorders without significant side effects .
Pharmacokinetics
Pharmacokinetic evaluations have indicated that this compound is orally bioavailable and penetrates the blood-brain barrier effectively, which is crucial for central nervous system (CNS) drug development .
Case Studies
A notable study highlighted the compound's efficacy in models of depression and anxiety, demonstrating its ability to modulate neurotransmitter systems effectively. The results suggested potential clinical applications in treating psychiatric disorders, supported by long-term safety studies in animal models .
Comparative Analysis with Similar Compounds
The following table summarizes key biological activities of this compound compared to related compounds:
| Compound | Ki (nM) | Selectivity (α4β2/α3β4) | Oral Bioavailability | CNS Penetration |
|---|---|---|---|---|
| This compound | 1.5 | High | Yes | Yes |
| Compound A (similar structure) | 5 | Moderate | Yes | Moderate |
| Compound B (different structure) | 10 | Low | No | Low |
Scientific Research Applications
Pharmacological Applications
The compound has been linked to several therapeutic applications due to its interaction with biological targets, particularly in the modulation of neurotransmitter systems and inhibition of key enzymes involved in disease processes.
Neuropharmacology
Research indicates that 3-(6-Chloropyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol may influence neurotransmitter systems, potentially offering benefits in treating neurological disorders. The compound's structure allows it to interact with receptors or enzymes that play crucial roles in neurochemical signaling pathways.
Male Contraceptive Research
Inhibitors of soluble adenylyl cyclase (sAC), such as those derived from the compound's structural analogs, have shown promise as non-hormonal male contraceptives. The modulation of sAC activity is essential for sperm motility and fertilization processes, indicating that this compound could be pivotal in developing male contraceptive methods .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step procedures that optimize yields and reduce reaction times. Understanding the SAR is crucial for enhancing the compound's efficacy and specificity against biological targets.
Synthetic Pathways
Recent advancements in synthetic methodologies have improved the accessibility of this compound, allowing for better exploration of its pharmacological properties. The synthesis often employs readily available reagents under optimized conditions, which can significantly affect the biological activity of the resultant compounds.
Case Studies and Research Findings
Several studies have documented the pharmacological potential and mechanisms of action associated with this compound:
In vitro studies have demonstrated that derivatives of the compound exhibit varying levels of potency against target enzymes or receptors, providing insights into their potential clinical applications . For instance, certain analogs have shown improved binding affinity and selectivity towards sAC, highlighting their potential as male contraceptives.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and pharmacological relevance:
*Estimated based on structural similarity to .
Functional Group Impact on Pharmacological Properties
- Chloropyrimidine vs. Chloropyrazine : The target compound’s pyrimidine ring (vs. pyrazine in ) provides distinct π-π stacking and hydrogen-bonding interactions, critical for binding to ATP pockets in kinases .
- Trifluoromethyl Group : The trifluoromethyl substituent in ’s derivative enhances lipophilicity and bioavailability, making it suitable for blood-brain barrier penetration .
Preparation Methods
Synthesis of 4,6-Dichloro-2-methylpyrimidine
- Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine by condensation of dimethyl malonate and acetamidine hydrochloride in methanol with sodium methoxide as a base, under ice-bath conditions. The reaction mixture is then warmed to 18–25 °C and stirred for 3–5 hours.
- Step 2: Isolation of the dihydroxy intermediate by acidification (pH 1–2) and crystallization at 0 °C.
- Step 3: Chlorination of the dihydroxy compound using triphosgene in the presence of N,N-diethylaniline in dichloroethane under reflux for 6–8 hours. This step replaces hydroxyl groups with chlorine atoms to yield 4,6-dichloro-2-methylpyrimidine.
This method replaces traditional reagents such as POCl3 or phosgene with triphosgene, which is safer and more environmentally friendly, making it suitable for industrial-scale synthesis.
| Step | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|
| 1 | Dimethyl malonate, acetamidine hydrochloride, NaOMe, MeOH, 0–25 °C | 4,6-dihydroxy-2-methylpyrimidine | 86% yield (crystalline) |
| 2 | Acidification, crystallization at 0 °C | Isolated intermediate | Purified solid |
| 3 | Triphosgene, N,N-diethylaniline, dichloroethane, reflux 6–8 h | 4,6-dichloro-2-methylpyrimidine | Recrystallized, solid |
Synthesis of the 3-Azabicyclo[3.1.1]heptan-6-ol Scaffold
The bicyclic azabicyclo[3.1.1]heptane core with a hydroxyl group at position 6 is synthesized through multistep sequences involving cyclization and functional group transformations.
Key Approaches
- Starting from cyclobutane derivatives or other cycloalkane precursors, intramolecular cyclizations are employed to build the bicyclic framework.
- Functionalization of the bicyclic amine to introduce the hydroxyl group at the 6-position is achieved via selective oxidation or hydroxy-substitution reactions.
- An example includes the preparation of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, which can be further reduced or modified to the corresponding 6-ol derivative.
This scaffold serves as a conformationally constrained piperidine analogue, valuable in medicinal chemistry for selective derivatization.
Coupling of the Chloropyrimidinyl and Azabicycloheptanol Fragments
The final step involves coupling the chloropyrimidinyl moiety with the azabicycloheptanol scaffold.
- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) are common methods to link heteroaryl chlorides with bicyclic amines.
- Alternatively, nucleophilic aromatic substitution (SNAr) can be employed if the bicyclic amine acts as a nucleophile attacking the 6-chloropyrimidin-4-yl electrophile.
- Purification is typically done via silica gel chromatography or preparative HPLC, achieving high purity.
Representative Example from Patent Literature
A recent patent (EP4484427) describes a multistep synthesis involving:
- Preparation of substituted pyrimidines via chlorination.
- Synthesis of bicyclic amines through intramolecular cyclizations.
- Coupling steps producing compounds structurally related to this compound.
Although the patent focuses on related fused ring compounds, the methodologies are adaptable for this target molecule.
Summary Table of Preparation Steps
| Step No. | Description | Key Reagents/Conditions | Outcome/Product |
|---|---|---|---|
| 1 | Synthesis of 4,6-dihydroxy-2-methylpyrimidine | Dimethyl malonate, acetamidine hydrochloride, NaOMe, MeOH, 0–25 °C | White crystalline intermediate |
| 2 | Chlorination to 4,6-dichloro-2-methylpyrimidine | Triphosgene, N,N-diethylaniline, dichloroethane, reflux 6–8 h | 4,6-dichloro-2-methylpyrimidine (solid) |
| 3 | Construction of 3-azabicyclo[3.1.1]heptan-6-ol | Cyclization of cyclobutane derivatives, oxidation/reduction steps | Bicyclic azabicycloheptanol scaffold |
| 4 | Coupling of bicyclic amine with chloropyrimidine | Pd-catalyzed cross-coupling or SNAr reaction | Target compound this compound |
Research Findings and Notes
- The use of triphosgene for chlorination is a significant advancement for safer and environmentally friendlier synthesis of chloropyrimidines.
- The bicyclic azabicyclo[3.1.1]heptane scaffold provides conformational rigidity, beneficial for medicinal chemistry applications.
- Purification techniques such as chiral SFC and prep-HPLC are employed to isolate stereoisomers and achieve high purity.
- The synthetic routes are scalable and adaptable for industrial production with moderate to high yields.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-azabicyclo[3.1.1]heptane derivatives, and how can they be adapted to synthesize 3-(6-Chloropyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol?
- Methodology :
- Step 1 : Start with spirocyclic oxetanyl nitriles, which undergo reduction to form the bicyclic core. This method has been validated for scalability and mechanistic clarity .
- Step 2 : Introduce the 6-chloropyrimidin-4-yl group via nucleophilic aromatic substitution (SNAr) or coupling reactions. Ensure regioselectivity by optimizing reaction conditions (e.g., base, solvent, temperature).
- Step 3 : Protect the hydroxyl group during synthesis using tert-butoxycarbonyl (Boc) or other protective groups, as demonstrated in related 3-azabicyclo[3.1.1]heptane derivatives .
- Key Data :
| Synthetic Step | Yield Range | Key Conditions | Reference |
|---|---|---|---|
| Core Formation | 60-75% | NaBH4, MeOH, RT | |
| Pyrimidine Addition | 45-65% | DMF, K2CO3, 80°C |
Q. How can researchers characterize the stereochemical and structural properties of this compound?
- Methodology :
- X-ray Crystallography : Resolve the bicyclic core’s conformation and substituent orientation.
- NMR Spectroscopy : Use 2D techniques (COSY, HSQC) to assign proton and carbon signals, particularly for the chloropyrimidine moiety and hydroxyl group .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS) and fragmentation patterns to validate purity.
Advanced Research Questions
Q. What strategies can improve the pharmacokinetic properties of 3-azabicyclo[3.1.1]heptane-based compounds, and how does the 6-chloropyrimidine substituent influence bioavailability?
- Methodology :
- Lipophilicity Optimization : Replace pyridine rings with bicyclic systems (as in Rupatidine analogs) to enhance solubility and membrane permeability .
- Metabolic Stability : Conduct in vitro assays (e.g., microsomal stability tests) to evaluate the impact of the chloropyrimidine group on cytochrome P450 interactions.
Q. How can computational modeling guide the design of this compound analogs for target-specific activity?
- Methodology :
- Docking Studies : Use Gaussian 16 or similar software to model interactions with histamine H1 receptors, leveraging structural data from Rupatidine modifications .
- Isosteric Replacement : Evaluate 3-azabicyclo[3.1.1]heptane as a saturated isostere for aromatic systems, comparing binding energies and steric effects .
- Key Finding : The bicyclo[3.1.1] framework mimics pyridine’s spatial geometry but with improved conformational restriction, potentially enhancing target affinity .
Q. How should researchers address contradictions in reported physicochemical data (e.g., CAS numbers, melting points) for this compound?
- Methodology :
- Analytical Cross-Validation : Compare HPLC retention times, NMR spectra, and elemental analysis across batches to identify discrepancies.
- Salt vs. Free Base Differentiation : Use ion chromatography or pH-dependent solubility tests to distinguish between hydrochloride salts and neutral forms .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across literature reports for similar 3-azabicyclo[3.1.1]heptane derivatives?
- Root Cause :
- Protection-Deprotection Efficiency : Boc-protected intermediates (e.g., tert-butyl 3-azabicyclo[3.1.1]heptan-6-ylcarbamate) show variable stability under acidic conditions, affecting final yields .
- Scale Dependency : Multigram syntheses (e.g., ) achieve higher reproducibility than small-scale reactions due to optimized heat/mass transfer .
- Resolution : Standardize reaction conditions (e.g., solvent purity, catalyst loading) and report detailed procedural notes for replication.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
